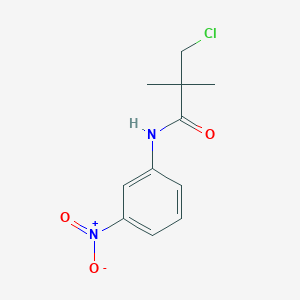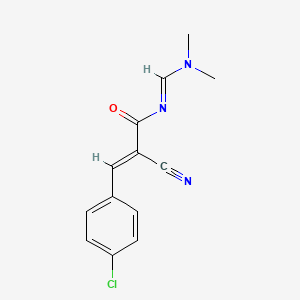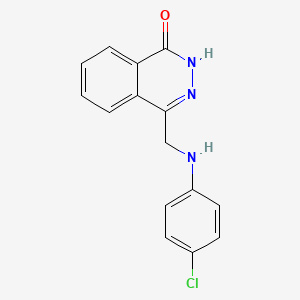![molecular formula C18H14ClN3O2S B3035278 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide CAS No. 306979-42-0](/img/structure/B3035278.png)
4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide
Übersicht
Beschreibung
4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide (4-Cl-DBQ) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the benzenesulfonamide family and is known for its potent biological activity. 4-Cl-DBQ has been used in the synthesis of a variety of compounds and has been studied for its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities : Compounds derived from 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide have shown significant potential in antimicrobial activities. For instance, a study by Sojitra et al. (2016) developed new derivatives that displayed excellent to moderate activities against bacteria and fungi (Sojitra et al., 2016).
Cancer Research : These compounds have been researched for their potential in cancer treatment. Ghorab et al. (2017) synthesized novel derivatives that exhibited inhibitory activity against the VEGFR-2 enzyme and showed potent cytotoxic activity against breast cancer cell lines (Ghorab et al., 2017).
Antiproliferative Activity : Kumar et al. (2019) synthesized quinazolin-4-ylamino derivatives that were tested for antiproliferative activity against breast cancer cell lines, showing potent efficacy (Kumar et al., 2019).
EGFR/HER2 Inhibition in Cancer Therapy : Some derivatives have been found effective as dual EGFR/HER2 inhibitors, making them significant in lung and breast cancer treatments. Studies like that by Alsaid et al. (2017) highlight this application (Alsaid et al., 2017).
Potential in Antidepressant Activity : Hirota et al. (1986) discovered that some 4-substituted 5,6-dihydrobenzo[h]quinazolines exhibit antidepressant activity (Hirota et al., 1986).
Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in photodynamic cancer therapy (Pişkin et al., 2020).
Eigenschaften
IUPAC Name |
4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-14-7-9-15(10-8-14)25(23,24)22-18-20-11-13-6-5-12-3-1-2-4-16(12)17(13)21-18/h1-4,7-11H,5-6H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMASWQJBTMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3035197.png)
![4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]-6-methyl-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B3035198.png)
![8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B3035200.png)

![(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B3035203.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B3035204.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide](/img/structure/B3035206.png)
![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B3035207.png)





